(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile
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Overview
Description
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile is an organic compound that features a furan ring with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a phenyl-substituted furanone with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxo-5-phenyl-2(3H)-furanylidene)acetate
- (3-Oxo-5-phenyl-2(3H)-furanylidene)propionitrile
- (3-Oxo-5-phenyl-2(3H)-furanylidene)butyronitrile
Uniqueness
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, coupled with the phenyl and nitrile groups, makes it a versatile compound for various applications.
Properties
CAS No. |
97180-85-3 |
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Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2E)-2-(3-oxo-5-phenylfuran-2-ylidene)acetonitrile |
InChI |
InChI=1S/C12H7NO2/c13-7-6-11-10(14)8-12(15-11)9-4-2-1-3-5-9/h1-6,8H/b11-6+ |
InChI Key |
JHTDFPZAJFDFPJ-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2 |
Origin of Product |
United States |
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